

Application Notes & Protocols: EGFR-IN-108 for Overcoming C797S-Mediated Resistance

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Compound of Interest

Compound Name: *Egfr-IN-108*

Cat. No.: *B12380657*

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Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of Non-Small Cell Lung Cancer (NSCLC). While third-generation EGFR Tyrosine Kinase Inhibitors (TKIs) like osimertinib have shown significant efficacy against tumors harboring the T790M resistance mutation, their effectiveness is often limited by the emergence of a tertiary C797S mutation.[1][2] The C797S mutation prevents the covalent binding of irreversible inhibitors to the ATP-binding site of EGFR, leading to acquired resistance.[3][4]

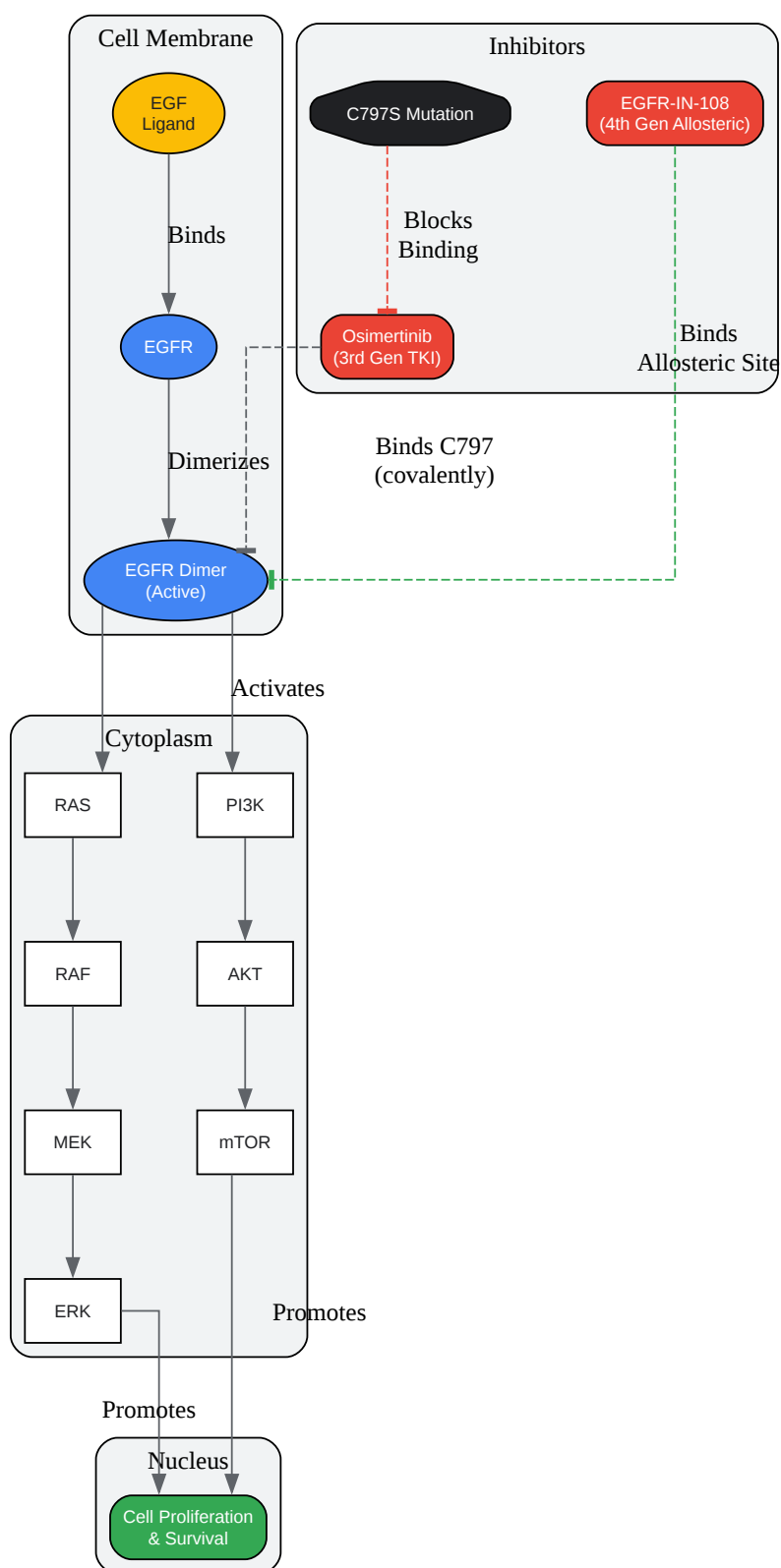
EGFR-IN-108 is a novel, potent, and selective fourth-generation EGFR inhibitor designed to address this critical unmet medical need. As an allosteric inhibitor, **EGFR-IN-108** binds to a distinct pocket on the EGFR kinase domain, away from the ATP-binding site where the C797S mutation occurs.[5][6] This mechanism allows it to effectively inhibit the activity of EGFR even in the presence of the C797S mutation, which renders previous generations of inhibitors ineffective. These notes provide detailed data and protocols for researchers evaluating the efficacy of **EGFR-IN-108** in preclinical models of C797S-mediated resistance.

Mechanism of Action and Resistance

EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Third-generation TKIs form a covalent bond with the Cysteine 797 residue in the ATP-binding pocket,

irreversibly inhibiting kinase activity. The C797S mutation substitutes this cysteine with a serine, blocking this covalent bond and restoring ATP affinity, thus reactivating downstream signaling and causing drug resistance.[3][7]

EGFR-IN-108 functions as an allosteric inhibitor. It binds to a pocket created by the inactive conformation of the kinase, modulating EGFR activity through a non-ATP competitive mechanism.[5][8] This circumvents the resistance conferred by the C797S mutation.



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Caption: EGFR signaling pathway and mechanisms of TKI resistance and inhibition.

Data Presentation

The following tables summarize the representative in vitro and in vivo activity of **EGFR-IN-108** against various EGFR genotypes.

Table 1: In Vitro Inhibitory Activity of **EGFR-IN-108**

This table presents the half-maximal inhibitory concentration (IC₅₀) values of **EGFR-IN-108** against cell lines expressing clinically relevant EGFR mutations, including the osimertinib-resistant triple mutant. Data is compared to a representative third-generation TKI.

Cell Line	EGFR Genotype	EGFR-IN-108 IC ₅₀ (nM)	Osimertinib IC ₅₀ (nM)
PC-9	Del19	5.2	8.5
H1975	L858R/T790M	4.1	15.1
Ba/F3	Del19/T790M/C797S	15.8	>10,000
Ba/F3	L858R/T790M/C797S	23.6	>10,000
A431	WT	610.5	596.6

Data is synthesized from published results for representative fourth-generation EGFR inhibitors.[\[7\]](#)[\[9\]](#)

Table 2: In Vivo Anti-Tumor Efficacy of **EGFR-IN-108**

This table summarizes the efficacy of **EGFR-IN-108** in a patient-derived xenograft (PDX) mouse model harboring the EGFR L858R/T790M/C797S triple mutation.

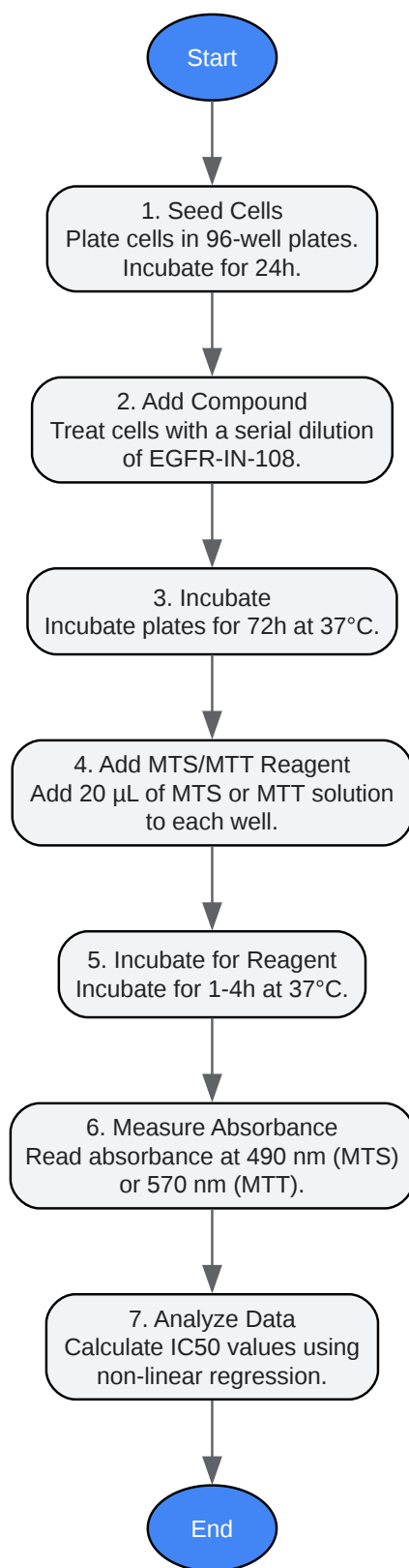
Treatment Group	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (TGI %)	Change in Body Weight (%)
Vehicle	-	0%	+1.5%
Osimertinib	25	30.9%	+0.8%
EGFR-IN-108	20	58.4%	-1.2%
EGFR-IN-108	40	70.6%	-1.8%

Data is based on representative results from preclinical studies of novel inhibitors against C797S-mutant xenografts.[\[10\]](#)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol determines the cytotoxic effect of **EGFR-IN-108** on NSCLC cell lines.



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Caption: Workflow for the Cell Viability Assay.

Materials:

- NSCLC cell lines (e.g., PC-9, H1975, engineered Ba/F3 C797S mutants)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well clear flat-bottom plates
- **EGFR-IN-108** (stock solution in DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent
- Microplate spectrophotometer

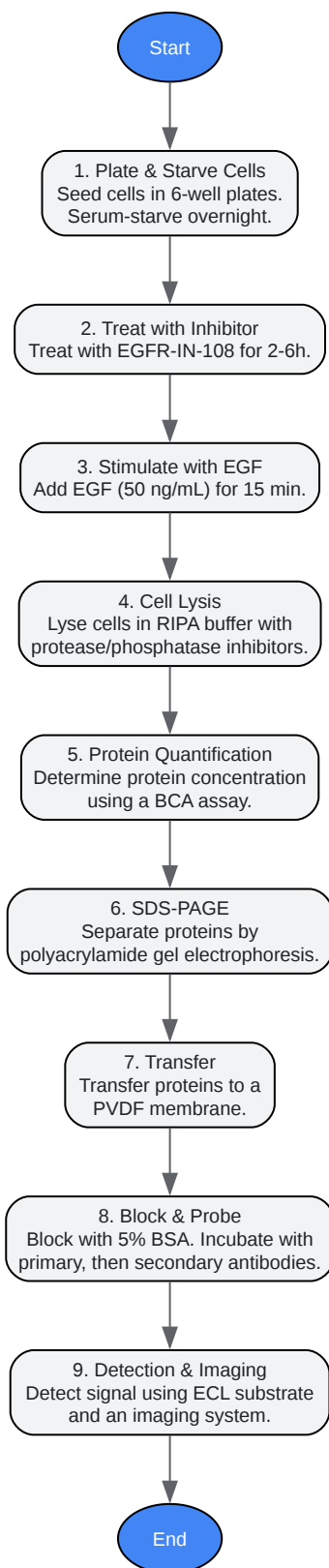
Procedure:

- Cell Plating: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 μ L of culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[\[11\]](#)
- Compound Preparation: Prepare a 2X serial dilution of **EGFR-IN-108** in culture medium. A typical concentration range is 0.1 nM to 10 μ M.
- Cell Treatment: Remove media from the wells and add 100 μ L of the prepared compound dilutions. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTS/MTT Addition: Add 20 μ L of MTS reagent directly to each well.[\[12\]](#) If using MTT, follow the manufacturer's protocol which may require a solubilization step.
- Final Incubation: Incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[\[13\]](#)
- Data Analysis: Subtract background absorbance from all wells. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log-transformed drug

concentrations and fit a dose-response curve (non-linear regression) to calculate the IC50 value.

Protocol 2: Western Blot Analysis for EGFR Pathway Inhibition

This protocol assesses the ability of **EGFR-IN-108** to inhibit the phosphorylation of EGFR and its key downstream effectors, AKT and ERK.



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Caption: Workflow for Western Blot Analysis.

Materials:

- NSCLC cells cultured in 6-well plates
- **EGFR-IN-108**
- Epidermal Growth Factor (EGF)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: p-EGFR (Tyr1068), EGFR (total), p-AKT (Ser473), AKT (total), p-ERK1/2 (Thr202/Tyr204), ERK1/2 (total), β -actin.
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
- Inhibitor Treatment: Treat cells with varying concentrations of **EGFR-IN-108** (e.g., 10, 100, 1000 nM) for 2-6 hours.
- EGF Stimulation: Stimulate the cells with 50 ng/mL EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
- Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

- Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.[\[14\]](#)
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% BSA/TBST. Incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[\[15\]](#)
- Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a method to evaluate the anti-tumor activity of **EGFR-IN-108** in an immunodeficient mouse model.

Materials:

- Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
- NSCLC cells harboring the target mutation (e.g., PC-9 Del19/T790M/C797S)
- Matrigel
- **EGFR-IN-108** formulation for oral gavage
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject 1-5 million NSCLC cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.[\[10\]](#)

- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Dosing: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, osimertinib, **EGFR-IN-108** low dose, **EGFR-IN-108** high dose).
- Treatment: Administer the compounds daily via oral gavage for a predetermined period (e.g., 21-28 days).^[16]
- Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Tumors can be processed for further analysis (e.g., pharmacodynamics, histology).
- Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups.

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